3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Description
3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at position 5 and a cyclopropylsulfonyl-pyrrolidin-3-yl moiety at position 2. The oxadiazole scaffold is widely recognized for its metabolic stability and bioisosteric properties, making it a common pharmacophore in drug discovery . The cyclopropylsulfonyl group enhances polarity and may influence pharmacokinetic properties, such as solubility and membrane permeability, while the thiophene ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpyrrolidin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c17-21(18,10-3-4-10)16-6-5-9(8-16)12-14-13(19-15-12)11-2-1-7-20-11/h1-2,7,9-10H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIADLIXTYUCEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropylsulfonyl chloride in the presence of a base like triethylamine.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative, often under dehydrating conditions using reagents like phosphorus oxychloride (POCl3).
Attachment of the Thiophene Moiety: The final step involves coupling the thiophene ring to the oxadiazole core, which can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Automation and advanced purification techniques, such as chromatography and crystallization, would be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a 1,2,4-oxadiazole ring fused with a cyclopropylsulfonyl pyrrolidine moiety and a thiophene substituent . This unique combination enhances its reactivity and biological profile, making it a promising candidate for various applications.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds similar to 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain oxadiazole derivatives exhibited significant apoptosis-inducing activity in glioblastoma cells .
Case Study:
In vitro assays revealed that derivatives of 1,3,4-oxadiazoles showed effective cytotoxicity against the LN229 glioblastoma cell line. The most promising candidates demonstrated enhanced apoptosis through DNA damage pathways .
Anti-inflammatory Properties
The compound's structural framework suggests potential anti-inflammatory properties. It is believed that the oxadiazole ring can inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. Research indicates that modifications in the oxadiazole structure can lead to improved COX inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study:
A study involving novel 1,3,4-oxadiazole derivatives showed promising results in reducing inflammation in cellular models. These compounds were found to inhibit COX-2 more effectively than established NSAIDs like Meloxicam .
Antimicrobial Activity
Oxadiazoles have also been recognized for their antimicrobial properties. The presence of the thiophene ring enhances the compound's bioactivity against various bacterial strains. Research indicates that similar compounds demonstrate significant antibacterial activity against resistant strains.
Case Study:
Compounds derived from 1,2,4-oxadiazoles exhibited strong antibacterial effects against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .
Pharmacological Insights
The pharmacological profile of 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has been explored through various in silico studies. Molecular docking simulations have provided insights into its binding affinities with specific biological targets.
Binding Studies:
Molecular docking studies indicated that the compound interacts favorably with active sites of enzymes related to inflammation and cancer progression. These findings support further development of this compound as a therapeutic agent targeting specific pathways in disease mechanisms .
Materials Science Applications
Beyond medicinal chemistry, the unique properties of 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole may find applications in materials science. The compound's ability to form stable complexes suggests potential uses in organic electronics and sensor technologies.
Mechanism of Action
The mechanism of action of 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
The following table compares key structural and physicochemical properties of the target compound with related 1,2,4-oxadiazole derivatives:
*Molecular weight calculated based on substituent contributions from .
Key Differences and Implications
Substituent Effects on Bioactivity: The cyclopropylsulfonyl group in the target compound introduces higher polarity compared to the phenylethyl group in or the trifluoromethyl group in . This may improve aqueous solubility but reduce blood-brain barrier penetration .
Pharmacokinetic Profiles :
- The methylsulfonyl group in and the cyclopropylsulfonyl group in the target compound both enhance solubility (LogP ~2–3), whereas the trifluoromethyl group in increases lipophilicity (LogP ~3.8), favoring membrane permeability but limiting solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely involves cyclopropylsulfonylation of pyrrolidine, a step requiring specialized reagents (e.g., cyclopropylsulfonyl chloride) . In contrast, compounds like utilize simpler alkylation or coupling reactions .
Biological Activity
The compound 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a novel derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A 1,2,4-oxadiazole core, known for its significant biological activity.
- A cyclopropylsulfonyl group that enhances its chemical reactivity.
- A pyrrolidine moiety contributing to its pharmacological profile.
- A thiophene ring that may influence its interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of antimicrobial properties. The compound has demonstrated:
- Antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal activity , as evidenced by studies indicating inhibition of fungal growth similar to established antifungal agents .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Anticancer Activity
The oxadiazole derivatives have been investigated for their anticancer properties. The compound has shown:
- Cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanistic studies revealed activation of apoptotic pathways through increased p53 expression and caspase cleavage .
Table 2: Cytotoxicity Data
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Molecular Interactions : Docking studies suggest strong binding affinities to target proteins involved in microbial resistance and cancer progression .
- Apoptosis Induction : Activation of apoptotic pathways through modulation of p53 and caspase signaling cascades has been observed in cancer studies .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:
- Dhumal et al. (2016) demonstrated significant antitubercular activity against both active and dormant states of Mycobacterium bovis BCG using similar oxadiazole derivatives .
- Desai et al. (2018) reported promising results with pyridine-based oxadiazoles showing enhanced antimicrobial effects compared to traditional antibiotics .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound, key steps include:
- Sulfonylation of pyrrolidine : Reacting cyclopropylsulfonyl chloride with pyrrolidine to introduce the sulfonyl group.
- Oxadiazole ring formation : Condensation of the sulfonylated pyrrolidine intermediate with a thiophene-containing carboxylic acid derivative under microwave or reflux conditions .
Characterization : - ¹H-NMR and LC-MS : Confirm molecular structure and purity. For example, the thiophene proton signals typically appear at δ 7.0–7.5 ppm in CDCl₃ .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content).
Basic: How can the crystal structure of this compound be determined, and what software is suitable for refinement?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like DCM/hexane.
- Refinement with SHELXL : Use SHELX programs for structure solution (SHELXS) and refinement (SHELXL). The cyclopropylsulfonyl group may require constraints due to potential disorder .
- Validation : Check CIF files using PLATON or Mercury to ensure geometric accuracy (e.g., bond lengths within ±0.01 Å of expected values).
Advanced: How can density functional theory (DFT) calculations complement experimental data in understanding electronic properties?
Methodological Answer:
- Computational setup : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare calculated bond lengths/angles with SCXRD data to identify discrepancies (e.g., sulfonyl group torsion angles) .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. For oxadiazoles, a narrow gap (~4 eV) suggests potential charge-transfer interactions .
- IR/NMR prediction : Use Gaussian or ORCA to simulate spectra. Match experimental ν(C=N) stretches (~1600 cm⁻¹) and δ(Thiophene-H) shifts to validate models .
Advanced: How can contradictions between molecular docking predictions and in vitro bioassay results be resolved?
Methodological Answer:
- Docking parameters : Use AutoDock Vina with flexible ligand/rigid receptor settings. Compare binding poses across multiple software (e.g., Glide, MOE) to assess consistency .
- ADME analysis : Evaluate solubility (LogP >3 may limit bioavailability) and metabolic stability (e.g., CYP450 interactions via SwissADME) to explain poor in vivo activity despite strong docking scores .
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .
Advanced: What strategies optimize the regioselectivity of oxadiazole formation in multi-step syntheses?
Methodological Answer:
- Reagent selection : Use EDCI/HOBt for amidoxime activation to minimize side products.
- Temperature control : Microwave-assisted synthesis (100°C, 30 min) improves yield (>75%) compared to reflux .
- Monitoring intermediates : Employ TLC (silica gel, ethyl acetate/hexane 3:7) or inline IR to track cyclization progress .
Basic: What spectroscopic techniques are critical for confirming the thiophene moiety’s integrity?
Methodological Answer:
- ¹H-NMR : Thiophene protons exhibit characteristic splitting patterns (e.g., doublet of doublets at δ 7.2–7.4 ppm) .
- UV-Vis : A strong absorption band near 270 nm (π→π* transition) confirms conjugation between oxadiazole and thiophene .
- Raman spectroscopy : Peaks at 690 cm⁻¹ (C-S stretch) and 1450 cm⁻¹ (thiophene ring vibration) validate the substituent .
Advanced: How does the cyclopropylsulfonyl group influence conformational dynamics in solution?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature ¹H-NMR (e.g., 298–343 K) to study ring puckering. Line broadening at 310 K suggests restricted rotation .
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate solvent effects. The sulfonyl group may stabilize a chair-like pyrrolidine conformation .
Basic: What are the safety considerations for handling this compound during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
